molecular formula C16H22 B8646127 1,3-Di-tert-butyl-5-ethynylbenzene

1,3-Di-tert-butyl-5-ethynylbenzene

Cat. No.: B8646127
M. Wt: 214.35 g/mol
InChI Key: WHXDIIFMHKIQIN-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-5-ethynylbenzene (CAS 36720-94-2) is an organic compound with the molecular formula C16H22 and an average mass of 214.35 Da . Its structure features a central benzene ring symmetrically substituted at the 1 and 3 positions with bulky tert-butyl groups and at the 5 position with a reactive ethynyl group (-C#CH) . This specific architecture makes it a valuable building block in synthetic chemistry, particularly in 1,3-dipolar cycloaddition reactions with organic azides to form 1,2,3-triazole derivatives . The resulting triazoles are privileged scaffolds in medicinal chemistry and materials science, known for their applications in the development of pharmaceuticals, agrochemicals, and optical materials . The steric bulk of the tert-butyl groups can be exploited to influence the regioselectivity of cycloaddition reactions and to create compounds with specific steric constraints . Furthermore, the ethynyl group allows for potential integration into extended conjugated systems, such as those found in aggregation-induced emission (AIE) luminogens, which are of significant interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is available for immediate shipment, with options for cold-chain transportation to ensure product integrity .

Properties

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

1,3-ditert-butyl-5-ethynylbenzene

InChI

InChI=1S/C16H22/c1-8-12-9-13(15(2,3)4)11-14(10-12)16(5,6)7/h1,9-11H,2-7H3

InChI Key

WHXDIIFMHKIQIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C#C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 1,3-Di-tert-butyl-5-ethynylbenzene with structurally analogous compounds, emphasizing substituent effects, physical properties, and applications:

Compound Name Substituents CAS Number Key Properties/Applications References
This compound 1,3-(t-Bu)₂; 5-ethynyl Not explicitly listed High steric hindrance; used in conjugated polymers
1,3-Di-tert-butyl-5-iodobenzene 1,3-(t-Bu)₂; 5-iodo 37055-53-1 Halogenated analog; precursor for cross-coupling reactions
1,4-Di-tert-butyl-2-nitrobenzene 1,4-(t-Bu)₂; 2-nitro 31951-12-9 Electron-withdrawing nitro group; explosive research
2-Ethylnaphthalene Naphthalene with 2-ethyl 939-27-5 Higher hydrophobicity; solvent applications
4-Ethyl-1,3-benzenediol 4-ethyl; 1,3-dihydroxy 2896-60-8 Antioxidant properties; phenolic reactivity

Key Observations :

  • Steric Effects : The tert-butyl groups in this compound impose significant steric hindrance, reducing reaction rates in electrophilic substitution compared to less bulky analogs like 4-ethyl-1,3-benzenediol .
  • Electronic Effects : The ethynyl group is electron-withdrawing, contrasting with the electron-donating ethyl group in 2-ethylnaphthalene. This difference impacts electronic conjugation and reactivity in catalytic systems .
  • Functional Group Utility : The iodo substituent in 1,3-di-tert-butyl-5-iodobenzene enables cross-coupling reactions, whereas the ethynyl group in the target compound facilitates alkyne-based polymerizations .

Preparation Methods

Halogenation and Sonogashira Coupling

A widely referenced method involves the introduction of the ethynyl group via Sonogashira coupling (Figure 1). The synthesis begins with 1,3-di-tert-butyl-5-bromobenzene, which undergoes cross-coupling with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst. Deprotection of the trimethylsilyl (TMS) group yields the terminal alkyne.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–2 mol%).

  • Base : Et₃N or iPr₂NH.

  • Solvent : Tetrahydrofuran (THF) or toluene.

  • Temperature : 60–80°C under inert atmosphere.

Yield : ~70–85% after deprotection.

Direct Ethynylation via C-H Activation

Recent advances in C-H functionalization enable the direct installation of the ethynyl group on 1,3-di-tert-butylbenzene. Using a gold or iridium catalyst, the reaction proceeds via electrophilic aromatic substitution, bypassing the need for pre-halogenated intermediates.

Advantages :

  • Fewer synthetic steps.

  • Higher atom economy.

Limitations :

  • Lower regioselectivity due to steric hindrance from tert-butyl groups.

  • Moderate yields (~50–60%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance catalyst solubility, while toluene minimizes side reactions in sterically crowded systems. Elevated temperatures (80°C) accelerate coupling but may promote protodehalogenation of bromobenzene precursors.

Catalytic Systems

Copper(I) iodide (CuI) is often used as a co-catalyst in Sonogashira reactions to stabilize palladium intermediates. In the synthesis of 1,3-di-tert-butyl-5-(iodoethynyl)benzene, CuI (5 mol%) and N-iodomorpholine facilitate iodination of the terminal alkyne, demonstrating the versatility of the parent compound.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.35 (s, 18H, t-Bu), 3.10 (s, 1H, ≡CH), 7.30–7.50 (m, 3H, Ar-H).

  • ¹³C NMR : δ 29.7 (t-Bu), 34.2 (q-C of t-Bu), 83.5 (≡C), 122.5–145.0 (Ar-C).

Mass Spectrometry

  • Molecular Ion : m/z 214.35 (M⁺), consistent with the molecular formula C₁₆H₂₂.

  • Fragmentation peaks at m/z 159 (loss of t-Bu) and 57 (C₄H₉⁺).

Applications in Advanced Material Synthesis

Halogen-Bonded Assemblies

This compound serves as a scaffold for iodotriazole-based supramolecular architectures. Reaction with N-iodomorpholine yields iodinated derivatives, which form stable halogen bonds with electron donors like pyridines.

Graphdiyne Nanostructures

The compound’s ethynyl group enables π-conjugation in nanographdiynes, which exhibit tunable optical properties. Incorporating this compound into wheel-shaped structures reduces aggregation and enhances solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-di-tert-butyl-5-ethynylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, in CuAAC, steric demand of alkynes (e.g., 1-decyne vs. This compound) can significantly affect reaction efficiency. Optimization includes testing catalysts (e.g., Cu(I) with TBTA ligands), solvents (polar vs. nonpolar), and temperatures. Reaction progress can be monitored via TLC or GC-MS, with yields reported under varying conditions .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can identify tert-butyl protons (δ ~1.3 ppm) and ethynyl carbons (δ ~70-90 ppm).
  • IR : The alkyne C≡C stretch appears near 2100–2260 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+). Cross-referencing with databases like NIST ensures accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in CuAAC reactions?

  • Methodological Answer : Kinetic studies and density functional theory (DFT) calculations can elucidate steric and electronic effects. The tert-butyl groups hinder copper coordination, slowing reaction rates compared to less hindered alkynes. Isotopic labeling (e.g., 13^{13}C-ethynyl) may track regioselectivity in triazole formation .

Q. How do steric effects from tert-butyl groups influence thermal stability and electronic properties?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres quantifies decomposition temperatures. Computational studies (e.g., HOMO-LUMO gaps via Gaussian software) reveal electronic effects. Comparative studies with analogs (e.g., 1-ethyl-3,5-dimethylbenzene) isolate steric contributions .

Q. How should researchers address contradictions in reported catalytic efficiencies across studies?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., solvent, catalyst loading). Use meta-analysis to aggregate data, and validate via independent replication. Triangulate findings with spectroscopic, kinetic, and computational data to resolve discrepancies .

Safety and Experimental Design

Q. What safety protocols are recommended for handling this compound during high-temperature reactions?

  • Methodological Answer :

  • Use fume hoods and explosion-proof equipment for reactions >100°C.
  • Avoid skin contact with nitrile gloves and lab coats.
  • Monitor for exotherms using in-situ IR or calorimetry.
  • Emergency protocols: Immediate quenching with ice baths and evacuation plans for vapor release .

Data Analysis and Validation

Q. What strategies ensure reproducibility in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Document reaction parameters (e.g., stirring rate, inert gas flow).
  • Use internal standards (e.g., anthracene) for yield normalization.
  • Share raw data (NMR, MS spectra) in open-access repositories for peer validation .

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